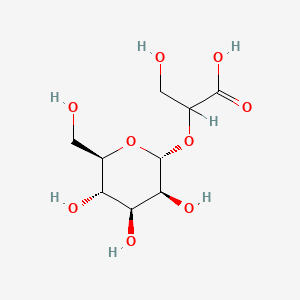

Mannosylglycerate

Description

Properties

Molecular Formula |

C9H16O9 |

|---|---|

Molecular Weight |

268.22 g/mol |

IUPAC Name |

3-hydroxy-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanoic acid |

InChI |

InChI=1S/C9H16O9/c10-1-3-5(12)6(13)7(14)9(17-3)18-4(2-11)8(15)16/h3-7,9-14H,1-2H2,(H,15,16)/t3-,4?,5-,6+,7+,9-/m1/s1 |

InChI Key |

DDXCFDOPXBPUJC-WEDYNZIRSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(CO)C(=O)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(CO)C(=O)O)O)O)O)O |

Synonyms |

mannosylglycerate mannosylglyceric acid |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Mannosylglycerate in Archaea: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannosylglycerate (MG) is a crucial small organic molecule, known as a compatible solute, predominantly found in hyperthermophilic and halophilic archaea. Its primary function is to protect cellular structures and maintain metabolic function under extreme environmental conditions, such as high temperature and salinity. This guide provides an in-depth analysis of the multifaceted roles of mannosylglycerate in archaeal physiology, its biosynthesis, and the experimental methodologies used for its study. Furthermore, it explores the potential applications of this unique biomolecule in the realm of drug development and biotechnology.

Core Function: A Potent Cytoprotectant

The principal function of mannosylglycerate in archaea is to act as a compatible solute . These are small, highly soluble organic molecules that accumulate to high intracellular concentrations in response to environmental stress without interfering with vital cellular processes.[1][2][3] The accumulation of mannosylglycerate is a key strategy for:

-

Osmoadaptation: In high-salt environments, archaea synthesize and accumulate mannosylglycerate to balance the external osmotic pressure, preventing water loss and maintaining cell turgor.[1][4][5]

-

Thermoadaptation: At elevated temperatures, mannosylglycerate acts as a potent thermoprotectant.[2][4] It stabilizes proteins, nucleic acids, and cell membranes, preventing their denaturation and aggregation.[4][5]

The protective effect of mannosylglycerate is attributed to its ability to be preferentially excluded from the hydration shell of macromolecules. This thermodynamic principle forces proteins into a more compact, folded state, thereby increasing their stability.

Biosynthesis of Mannosylglycerate in Archaea

In archaea, mannosylglycerate is synthesized via a two-step enzymatic pathway.[4][6] This pathway is distinct from the single-step pathway observed in some red algae.[4] The archaeal pathway involves the following key steps:

-

Synthesis of Mannosyl-3-phosphoglycerate (MPG): The enzyme mannosyl-3-phosphoglycerate synthase (MPGS) catalyzes the condensation of GDP-mannose and D-3-phosphoglycerate (3-PGA) to form mannosyl-3-phosphoglycerate.[6]

-

Dephosphorylation to Mannosylglycerate: The intermediate, mannosyl-3-phosphoglycerate, is then dephosphorylated by the enzyme mannosyl-3-phosphoglycerate phosphatase (MPGP) to yield the final product, mannosylglycerate .[6]

The genes encoding these two enzymes are often found in an operon-like structure, suggesting a coordinated regulation of their expression in response to environmental cues.[6]

Regulation of Mannosylglycerate Accumulation

The intracellular concentration of mannosylglycerate is tightly regulated in response to changes in external salinity and temperature. Studies in various archaeal species have demonstrated a direct correlation between the magnitude of the stress and the level of accumulated mannosylglycerate.

Quantitative Data on Mannosylglycerate Accumulation

| Archaeal Species | Stress Condition | Intracellular Mannosylglycerate Concentration (μmol/mg protein) | Reference |

| Pyrococcus furiosus | Optimal Temperature (95°C) | 0.12 | (Schönheit et al., 1984) |

| Pyrococcus furiosus | Heat Shock (100°C) | 0.58 | (Schönheit et al., 1984) |

| Pyrococcus horikoshii | 0.2 M NaCl | 0.25 | (Empadinhas et al., 2001) |

| Pyrococcus horikoshii | 0.8 M NaCl | 1.10 | (Empadinhas et al., 2001) |

| Methanotorris igneus | 0.1 M NaCl | 0.05 | (Ciulla et al., 1994) |

| Methanotorris igneus | 1.0 M NaCl | 0.60 | (Ciulla et al., 1994) |

Note: The above data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution.

Experimental Protocols

Extraction and Quantification of Mannosylglycerate

A common method for the extraction and quantification of intracellular solutes from archaeal cells involves the following steps:

-

Cell Harvesting: Archaeal cells are grown under desired stress conditions and harvested by centrifugation.

-

Extraction: The cell pellet is extracted with a boiling ethanol/water mixture (typically 80% ethanol) to precipitate macromolecules while solubilizing small organic solutes.

-

Purification: The supernatant containing the solutes is collected, dried, and redissolved in water. The extract can be further purified by passing it through anion and cation exchange columns to remove interfering compounds.

-

Quantification: Mannosylglycerate in the purified extract is quantified using High-Performance Liquid Chromatography (HPLC) coupled with a refractive index detector or by Nuclear Magnetic Resonance (NMR) spectroscopy.

Enzyme Assays for Biosynthetic Enzymes

The activities of mannosyl-3-phosphoglycerate synthase (MPGS) and mannosyl-3-phosphoglycerate phosphatase (MPGP) can be determined using spectrophotometric or radioisotopic assays.

-

MPGS Assay: The activity of MPGS can be measured by monitoring the formation of GDP, the co-product of the reaction, using a coupled enzymatic assay with pyruvate kinase and lactate dehydrogenase, which results in the oxidation of NADH, detectable at 340 nm.

-

MPGP Assay: The phosphatase activity of MPGP can be determined by measuring the release of inorganic phosphate from mannosyl-3-phosphoglycerate using a colorimetric method, such as the malachite green assay.

Implications for Drug Development

The remarkable stabilizing properties of mannosylglycerate make it a molecule of significant interest for the pharmaceutical and biotechnology industries.

-

Protein Stabilization: Mannosylglycerate has been shown to be a highly effective stabilizer of proteins, protecting them from thermal denaturation, aggregation, and freeze-thaw damage.[5][7] This makes it a promising excipient for the formulation of therapeutic proteins, antibodies, and vaccines, potentially increasing their shelf-life and efficacy.

-

Inhibition of Protein Aggregation: Several studies have indicated that mannosylglycerate can inhibit the aggregation of amyloidogenic proteins, such as amyloid-beta and alpha-synuclein, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease, respectively.[7][8] This opens up avenues for its investigation as a potential therapeutic agent.

-

Immunostimulatory Properties: Recent research has also suggested that mannosylglycerate and its derivatives may possess immunostimulatory properties, warranting further investigation for applications in oncology and infectious diseases.[8]

Conclusion

Mannosylglycerate is a vital compatible solute in archaea, enabling their survival in extreme environments by providing osmotic balance and thermal protection to cellular components. The elucidation of its biosynthetic pathway and regulatory mechanisms has provided valuable insights into the adaptive strategies of extremophiles. The unique cytoprotective properties of mannosylglycerate also present exciting opportunities for its application in biotechnology and medicine, particularly in the stabilization of biopharmaceuticals and as a potential therapeutic agent for diseases associated with protein misfolding. Further research into the large-scale production and derivatization of mannosylglycerate will be crucial in realizing its full therapeutic and commercial potential.

References

- 1. Stress response by solute accumulation in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. To be or not to be a compatible solute: bioversatility of mannosylglycerate and glucosylglycerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Osmoadaptation in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mannosylglycerate: structural analysis of biosynthesis and evolutionary history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pathway for the synthesis of mannosylglycerate in the hyperthermophilic archaeon Pyrococcus horikoshii. Biochemical and genetic characterization of key enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mannosylglycerate | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

Elucidation of the Mannosylglycerate Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosylglycerate (MG) is a compatible solute of significant interest due to its remarkable stabilizing properties for proteins and other cellular components under extreme conditions of temperature, salinity, and desiccation.[1][2][3] This has led to growing attention on its potential applications in the biotechnology and pharmaceutical industries, including roles as a therapeutic agent, a stabilizer for enzymes and antibodies, and an ingredient in cosmetics. Understanding the biosynthesis of this molecule is paramount for harnessing its potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the elucidation of the mannosylglycerate biosynthesis pathway, detailing the enzymatic reactions, quantitative data, experimental protocols, and key molecular players.

Core Biosynthetic Pathways

The biosynthesis of mannosylglycerate has been shown to occur via two primary pathways: a two-step pathway and a single-step pathway . The prevalence of each pathway varies across different organisms. The two-step pathway is predominantly found in thermophilic and hyperthermophilic archaea and bacteria, where it plays a crucial role in osmoadaptation.[4][5] In contrast, the single-step pathway has been identified in red algae.[4][5]

The Two-Step Biosynthesis Pathway

The most common route for mannosylglycerate synthesis involves two enzymatic steps, starting from the precursors GDP-mannose and 3-phosphoglycerate (3-PG).[2][6]

-

Step 1: Synthesis of Mannosyl-3-phosphoglycerate (MPG)

-

Step 2: Dephosphorylation of MPG to Mannosylglycerate (MG)

The Single-Step Biosynthesis Pathway

A more direct route to mannosylglycerate exists in some organisms, involving a single enzymatic reaction.[2][4]

-

Enzyme: Mannosylglycerate synthase (Mgs) (EC 2.4.1.269)[8][9]

-

Reaction: This bifunctional enzyme directly catalyzes the condensation of GDP-mannose and D-glycerate to form mannosylglycerate, releasing GDP in the process.[2][8]

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in mannosylglycerate biosynthesis from various organisms.

Table 1: Kinetic Parameters of Mannosyl-3-phosphoglycerate Synthase (MpgS)

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Optimal Temp. (°C) | Optimal pH | Reference |

| Pyrococcus horikoshii | GDP-mannose | 0.23 | 5.4 | - | 90-100 | 6.4-7.4 | [10] |

| Pyrococcus horikoshii | 3-Phosphoglycerate | 0.45 | 5.4 | - | 90-100 | 6.4-7.4 | [10] |

Table 2: Kinetic Parameters of Mannosyl-3-phosphoglycerate Phosphatase (MpgP)

| Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Optimal Temp. (°C) | Optimal pH | Reference |

| Pyrococcus horikoshii | Mannosyl-3-phosphoglycerate | 0.12 | 120 | - | 95-100 | 5.2-6.4 | [10] |

| Methanococcoides burtonii | Mannosyl-3-phosphoglycerate | - | 0.25 µmol/min/mg | - | 50 | 5.5-6.5 | [1] |

Table 3: Kinetic Parameters of Mannosylglycerate Synthase (Mgs)

| Organism | Substrate | Km (µM) | kcat (s-1) | Optimal Temp. (°C) | Optimal pH | Reference |

| Rhodothermus marinus | GDP-mannose | 81 ± 39 | 1.1 ± 0.3 | 25 | - | [11] |

| Rhodothermus marinus | D-Glycerate | 123 ± 68 | 1.1 ± 0.3 | 25 | - | [11] |

Table 4: Heterologous Production of Mannosylglycerate

| Host Organism | Pathway Expressed | Production Titer | Cultivation Conditions | Reference |

| Saccharomyces cerevisiae | Two-step (from D. mccartyi) | 15.86 mg/g DCW | Batch cultivation | [12][13] |

| Saccharomyces cerevisiae | Two-step (from D. mccartyi) | 1.79 mg/g DCW/h | Continuous cultivation | [13] |

| Corynebacterium glutamicum | Single-step (from D. mccartyi) | up to 177 mg/g CDW | Batch cultivation with glucose/mannose | [2] |

| Escherichia coli | Single-step (from R. marinus) | >50% yield from labeled mannose | Batch cultivation | [14] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the elucidation of the mannosylglycerate biosynthesis pathway.

Protocol 1: Expression and Purification of Recombinant MpgS and MpgP

This protocol is a generalized procedure based on methods described for the characterization of these enzymes from thermophilic organisms.[10]

1. Gene Cloning and Expression Vector Construction:

- The genes encoding MpgS and MpgP are amplified by PCR from the genomic DNA of the source organism.

- The amplified genes are cloned into an appropriate E. coli expression vector (e.g., pET series) containing a suitable tag for affinity purification (e.g., His-tag).

2. Recombinant Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight.

- The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

- Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

- The culture is then incubated for a further 4-16 hours at a lower temperature (e.g., 16-25°C) to enhance soluble protein expression.

3. Cell Lysis and Crude Extract Preparation:

- Cells are harvested by centrifugation (e.g., 6,000 x g for 15 min at 4°C).

- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

- Cells are lysed by sonication on ice or by using a French press.

- The cell lysate is centrifuged (e.g., 20,000 x g for 30 min at 4°C) to remove cell debris. The supernatant is the crude extract.

4. Affinity Chromatography:

- The crude extract is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

- The column is washed with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

- The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

5. Gel Filtration Chromatography (Size Exclusion):

- For further purification, the eluted fractions containing the protein of interest are pooled and concentrated.

- The concentrated protein solution is loaded onto a gel filtration column (e.g., Superdex 200) pre-equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.0, 150 mM NaCl).

- The protein is eluted, and fractions are collected and analyzed by SDS-PAGE for purity.

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Gene Amplification & Cloning" -> "Transformation into E. coli";

"Transformation into E. coli" -> "Protein Expression & Induction";

"Protein Expression & Induction" -> "Cell Harvest & Lysis";

"Cell Harvest & Lysis" -> "Affinity Chromatography (Ni-NTA)";

"Affinity Chromatography (Ni-NTA)" -> "Gel Filtration (Size Exclusion)";

"Gel Filtration (Size Exclusion)" -> "Purity Analysis (SDS-PAGE)";

"Purity Analysis (SDS-PAGE)" -> "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Gene Amplification & Cloning";

}

Protocol 2: Enzyme Activity Assays

1. MpgS Activity Assay:

- The activity of MpgS can be determined by measuring the amount of GDP produced in the reaction.

- A coupled enzyme assay can be used where the production of GDP is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase.

- The reaction mixture contains: 50 mM HEPES buffer (pH 7.0), 10 mM MgCl2, 1 mM DTT, 2 mM 3-phosphoglycerate, 1 mM GDP-mannose, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 10 units of pyruvate kinase, 12 units of lactate dehydrogenase, and the purified MpgS enzyme.

- The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

2. MpgP Activity Assay:

- The activity of MpgP is determined by measuring the release of inorganic phosphate from MPG.

- The reaction mixture contains: 50 mM MES buffer (pH 6.0), 5 mM MgCl2, 1 mM MPG, and the purified MpgP enzyme.

- The reaction is incubated at the optimal temperature for the enzyme and then stopped by the addition of an acid (e.g., trichloroacetic acid).

- The amount of inorganic phosphate released is quantified using a colorimetric method, such as the malachite green assay.

Protocol 3: Quantification of Mannosylglycerate by HPLC

1. Sample Preparation (from cell culture):

- Cells are harvested by centrifugation.

- Intracellular metabolites are extracted using methods like a cold water shock, boiling ethanol extraction, or perchloric acid extraction.[2]

- The cell debris is removed by centrifugation, and the supernatant containing the metabolites is collected.

2. HPLC Analysis:

- The extracted metabolites are analyzed by high-performance liquid chromatography (HPLC).

- A common method involves derivatization of the hydroxyl groups of mannosylglycerate to allow for UV or fluorescence detection, although refractive index detection can also be used for underivatized samples.

- Column: A C18 reverse-phase column or an amino-propyl column is typically used.

- Mobile Phase: The mobile phase composition will depend on the column and detection method. For example, a gradient of acetonitrile and water or a buffer solution is often employed.

- Detection: UV-Vis detector (after derivatization, e.g., with p-nitrobenzoyl chloride) or a refractive index detector.[15]

- Quantification: The concentration of mannosylglycerate is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of purified mannosylglycerate.

Conclusion and Future Perspectives

The elucidation of the mannosylglycerate biosynthesis pathway has provided a solid foundation for understanding how organisms adapt to extreme environments and has opened up exciting possibilities for biotechnological applications. The two-step and single-step pathways, involving the key enzymes MpgS, MpgP, and Mgs, represent elegant molecular solutions for the synthesis of this protective molecule.

Future research in this area is likely to focus on several key aspects:

-

Discovery of Novel Pathway Variants: Exploring diverse microbial genomes may reveal novel enzymes and variations of the mannosylglycerate biosynthesis pathway with unique properties.

-

Enzyme Engineering: The kinetic properties of the biosynthetic enzymes can be further improved through protein engineering to enhance their efficiency and substrate specificity for industrial applications.

-

Metabolic Engineering and Optimization: Further optimization of heterologous host organisms through systems biology and synthetic biology approaches will be crucial for the cost-effective, large-scale production of mannosylglycerate.

-

Elucidation of Regulatory Mechanisms: A deeper understanding of how the expression of the mannosylglycerate biosynthesis genes is regulated in response to environmental stresses will provide valuable insights for designing robust production strains.

The continued exploration of the mannosylglycerate biosynthesis pathway holds great promise for advancing our knowledge of microbial stress response and for the development of innovative solutions in the fields of biotechnology, medicine, and beyond.

References

- 1. uniprot.org [uniprot.org]

- 2. Mannosyl-3-phosphoglycerate synthase - Wikipedia [en.wikipedia.org]

- 3. Structural dissection and high-throughput screening of mannosylglycerate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mannosyl-3-phosphoglycerate phosphatase - Wikipedia [en.wikipedia.org]

- 6. Structure of mannosyl-3-phosphoglycerate phosphatase from Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mannosylglucosyl-3-phosphoglycerate synthase - Wikipedia [en.wikipedia.org]

- 8. Mannosylglycerate synthase - Wikipedia [en.wikipedia.org]

- 9. enzyme-database.org [enzyme-database.org]

- 10. Synthesis of GDP-Mannose and Mannosylglycerate from Labeled Mannose by Genetically Engineered Escherichia coli without Loss of Specific Isotopic Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. users.ox.ac.uk [users.ox.ac.uk]

- 12. Production of mannosylglycerate in Saccharomyces cerevisiae by metabolic engineering and bioprocess optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystallization and preliminary crystallographic analysis of mannosyl-3-phosphoglycerate synthase from Rubrobacter xylanophilus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Production of mannosylglycerate in Saccharomyces cerevisiae by metabolic engineering and bioprocess optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC simultaneous determination of glycerol and mannitol in human tissues for forensic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Significance of Mannosylglycerate in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

First identified in red algae of the order Ceramiales, mannosylglycerate (MG) is a compatible solute of significant interest due to its remarkable protein-stabilizing properties.[1][2][3][4] While its role in red algae is still under investigation, in various other organisms, it is crucial for adaptation to environmental stresses such as high salinity and temperature fluctuations.[2] This technical guide provides a comprehensive overview of the discovery, biosynthesis, and physiological relevance of mannosylglycerate in marine algae, with a focus on red algae (Rhodophyta).

Data Presentation: Mannosylglycerate in Marine Algae

Quantitative data on mannosylglycerate concentrations in specific marine algal species is not extensively available in the surveyed literature. However, it is established that mannosylglycerate is a characteristic compatible solute in members of the red algal order Ceramiales. The concentration of such compatible solutes in algae is known to fluctuate in response to environmental stressors like salinity and temperature.[5][6][7] For instance, in many microorganisms, the intracellular accumulation of mannosylglycerate increases with rising salinity to counteract osmotic stress.[8][9]

| Parameter | General Observation in Red Algae | Significance |

| Mannosylglycerate Presence | Primarily found in the order Ceramiales.[1][2][3][4] | Serves as a key chemotaxonomic marker for this order of red algae. |

| Cellular Concentration | Varies depending on environmental conditions, particularly salinity and temperature.[5][6][7] | Plays a role in osmo- and thermoprotection by stabilizing cellular components. |

Biosynthesis of Mannosylglycerate in Red Algae

Red algae utilize a distinct, single-step enzymatic pathway for the synthesis of mannosylglycerate. This is in contrast to the two-step pathway commonly observed in thermophilic bacteria and archaea.[2]

The synthesis in red algae is catalyzed by the enzyme mannosylglycerate synthase (EC 2.4.1.269).[10][11][12][13][14] This enzyme facilitates the transfer of a mannosyl group from a donor molecule, GDP-mannose, directly to an acceptor molecule, D-glycerate, to form 2-O-(α-D-mannopyranosyl)-D-glycerate (mannosylglycerate).[10][11]

Key Molecules in the Biosynthetic Pathway:

-

GDP-Mannose: The activated sugar donor.

-

D-Glycerate: The acceptor molecule.

-

Mannosylglycerate Synthase: The catalyzing enzyme.

-

Mannosylglycerate: The final product.

Single-step biosynthesis of mannosylglycerate in red algae.

Experimental Protocols

Extraction of Mannosylglycerate from Red Algae

This protocol is a general guideline for the extraction of polar metabolites, including mannosylglycerate, from red algal biomass.

Materials:

-

Fresh or freeze-dried red algal tissue (e.g., from a species of the order Ceramiales)

-

Liquid nitrogen

-

Mortar and pestle

-

80% Ethanol (v/v)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or vacuum concentrator

Procedure:

-

Sample Preparation: Harvest fresh algal material and rinse with distilled water to remove salts and epiphytes. Blot dry. For freeze-dried material, proceed directly to the next step.

-

Cell Lysis: Immediately flash-freeze the fresh tissue in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Extraction: Transfer the powdered tissue to a centrifuge tube. Add 80% ethanol at a ratio of 10 mL per gram of dry weight. Vortex thoroughly for 1 minute.

-

Incubation: Incubate the mixture at 60°C for 20 minutes to enhance extraction efficiency.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully decant the supernatant, which contains the soluble metabolites, into a clean tube.

-

Re-extraction (Optional): To maximize yield, the pellet can be re-extracted with another volume of 80% ethanol, and the supernatants can be pooled.

-

Solvent Evaporation: Evaporate the ethanol from the supernatant using a rotary evaporator or a vacuum concentrator to obtain the crude extract containing mannosylglycerate.

-

Storage: Store the dried extract at -20°C until further analysis.

Workflow for the extraction of mannosylglycerate.

Analysis of Mannosylglycerate by NMR and HPLC

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

1H and 13C NMR are powerful tools for the structural elucidation of mannosylglycerate.[15][16]

-

Sample Preparation: Dissolve the dried extract in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: Acquire 1D (1H, 13C) and 2D (e.g., COSY, HSQC) NMR spectra.

-

Spectral Analysis: The characteristic chemical shifts and coupling constants of the mannose and glycerate moieties will confirm the presence and structure of mannosylglycerate.[15][16]

High-Performance Liquid Chromatography (HPLC) for Quantification:

HPLC is a standard method for the separation and quantification of compatible solutes.[17][18][19]

-

Sample Preparation: Re-dissolve the dried extract in the mobile phase to a known concentration. Filter the sample through a 0.22 µm syringe filter.

-

Chromatographic Conditions (General Example):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like mannosylglycerate.

-

Mobile Phase: A gradient of acetonitrile and water is commonly used.

-

Detector: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used for quantification. Mass spectrometry (MS) can be coupled for definitive identification.[17][19]

-

-

Quantification: A calibration curve is constructed using a purified mannosylglycerate standard of known concentrations to quantify the amount in the algal extract.

Physiological Role and Regulation

In red algae, mannosylglycerate is thought to function as a compatible solute, protecting cells from the detrimental effects of osmotic and thermal stress.[5][6][7] Compatible solutes accumulate in the cytoplasm to maintain cell turgor and stabilize proteins and membranes without interfering with cellular metabolism.[9][20]

The precise signaling pathways that regulate mannosylglycerate synthesis in red algae in response to environmental cues are not yet fully elucidated. However, it is hypothesized that stress-induced signaling cascades, potentially involving protein kinases and changes in gene expression, lead to an upregulation of mannosylglycerate synthase activity.[21][22][23]

Hypothesized regulation of mannosylglycerate accumulation.

Conclusion and Future Directions

Mannosylglycerate from marine algae, particularly red algae, represents a promising molecule for various applications, including in the development of stabilizing agents for pharmaceuticals and other biotechnological products. While its initial discovery was in red algae, much of the detailed biochemical and molecular research has been conducted on thermophilic prokaryotes. Future research should focus on isolating and characterizing the mannosylglycerate synthase from red algae to understand its unique properties. Furthermore, elucidating the specific signaling pathways that regulate its production in response to environmental stress will provide a more complete picture of its physiological role and may open new avenues for its biotechnological production. A deeper understanding of the distribution and concentration of mannosylglycerate across a wider range of marine algae is also essential.

References

- 1. mdpi.com [mdpi.com]

- 2. Mannosylglycerate: structural analysis of biosynthesis and evolutionary history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of the Nutraceutical and Therapeutic Applications of Red Seaweeds (Rhodophyta) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Physiological responses to salt stress by native and introduced red algae in New Zealand [e-algae.org]

- 6. Physiological and Biochemical Responses and Transcriptome Analysis of Bangia fuscopurpurea (Rhodophyta) Under High-Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20070218076A1 - Method of Processing Seaweed - Google Patents [patents.google.com]

- 9. Compatible solute addition to biological systems treating waste/wastewater to counteract osmotic and other environmental stresses: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural dissection and high-throughput screening of mannosylglycerate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ENZYME - 2.4.1.269 mannosylglycerate synthase [enzyme.expasy.org]

- 13. EC 2.4.1.269 - mannosylglycerate synthase. [ebi.ac.uk]

- 14. enzyme-database.org [enzyme-database.org]

- 15. Complete 1H and 13C NMR assignment of digeneaside, a low-molecular-mass carbohydrate produced by red seaweeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. data.imas.utas.edu.au [data.imas.utas.edu.au]

- 19. frontiersin.org [frontiersin.org]

- 20. Regulation of compatible solute accumulation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Multi-omics analysis of green lineage osmotic stress pathways unveils crucial roles of different cellular compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Physiological and multi-omics responses of Neoporphyra haitanensis to dehydration-rehydration cycles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Physiological basis and differentially expressed genes in the salt tolerance mechanism of Thalassia hemprichii [frontiersin.org]

The Role of Mannosylglycerate in the Thermoadaptation of Extremophiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extremophiles, organisms that thrive in environments lethal to most life forms, have evolved unique molecular strategies to survive under extreme conditions. Among these adaptations, the accumulation of compatible solutes is a key mechanism for cellular protection. Mannosylglycerate (MG), a negatively charged carbohydrate derivative, is a prominent compatible solute found in a variety of thermophilic and hyperthermophilic archaea and bacteria. This technical guide provides an in-depth exploration of the pivotal role of mannosylglycerate in the thermoadaptation of these extremophiles. We will delve into its biosynthesis, the quantitative aspects of its accumulation under thermal stress, and the molecular mechanisms by which it stabilizes proteins and other cellular components. This guide also offers detailed experimental protocols for the study of mannosylglycerate and its related enzymatic pathways, alongside visualizations of key processes to facilitate a comprehensive understanding for researchers and professionals in related fields.

Introduction: Mannosylglycerate as a Key Player in Thermoadaptation

Life at high temperatures presents significant challenges to the stability of biological macromolecules. Proteins, nucleic acids, and membranes are all susceptible to denaturation and degradation under extreme heat. To counteract these effects, thermophilic and hyperthermophilic microorganisms have evolved a suite of adaptive mechanisms. One of the most crucial of these is the intracellular accumulation of small organic molecules known as compatible solutes. These solutes, which include sugars, polyols, amino acids, and their derivatives, can reach high concentrations in the cytoplasm without interfering with normal cellular processes.

Mannosylglycerate (α-D-mannopyranosyl-(1→2)-D-glycerate) has emerged as a particularly effective and widespread compatible solute in organisms inhabiting hot environments. Its presence has been strongly correlated with the ability of these organisms to withstand and adapt to thermal stress. The primary functions of mannosylglycerate in thermoadaptation are:

-

Protein Stabilization: Mannosylglycerate has been shown to be a potent stabilizer of proteins, protecting them from thermal denaturation and aggregation.[1][2] It achieves this by promoting a more compact and rigid native protein structure, primarily by decreasing the entropy of unfolding.[3]

-

Enzyme Protection: Beyond general protein stability, mannosylglycerate effectively preserves the catalytic activity of enzymes at supraoptimal temperatures.[1][2]

-

Osmoprotection: While its role in thermoadaptation is paramount, mannosylglycerate also functions as an osmoprotectant, helping cells to maintain turgor pressure in saline environments.[4]

The exceptional stabilizing properties of mannosylglycerate have also garnered interest in biotechnological and pharmaceutical applications, including the development of new therapeutic strategies for protein-misfolding diseases.[5]

Biosynthesis of Mannosylglycerate

Extremophiles synthesize mannosylglycerate through two primary enzymatic pathways: a single-step pathway and a two-step pathway. The prevalence and regulation of these pathways can vary between different organisms and in response to different environmental stressors.

The Two-Step Biosynthetic Pathway

The two-step pathway is the more common route for mannosylglycerate synthesis in thermophiles and is strongly associated with osmoadaptation.[6][7] It involves the sequential action of two enzymes:

-

Mannosyl-3-phosphoglycerate Synthase (MPGS): This enzyme catalyzes the transfer of a mannosyl group from GDP-mannose to 3-phosphoglycerate (3-PGA), forming mannosyl-3-phosphoglycerate (MPG).[6][8]

-

Mannosyl-3-phosphoglycerate Phosphatase (MPGP): The intermediate, MPG, is then dephosphorylated by MPGP to yield the final product, mannosylglycerate.[6][7]

The Single-Step Biosynthetic Pathway

The single-step pathway is less common in thermophiles but has been identified in organisms such as the bacterium Rhodothermus marinus.[4] This pathway is catalyzed by a single bifunctional enzyme:

-

Mannosylglycerate Synthase (MGS): This enzyme directly catalyzes the condensation of GDP-mannose and D-glycerate to form mannosylglycerate.[9][10]

Regulation of Biosynthesis in Response to Heat Stress

The synthesis of mannosylglycerate is tightly regulated in response to environmental cues, particularly heat and osmotic stress. In Rhodothermus marinus, the two biosynthetic pathways are differentially regulated; the single-step pathway, catalyzed by MGS, is selectively enhanced by heat stress, while the two-step pathway, initiated by MPGS, is primarily induced by osmotic stress.[4] This differential regulation allows the organism to fine-tune its adaptive response to specific environmental challenges.

The precise signaling pathways that govern the transcriptional upregulation of mannosylglycerate biosynthesis genes under heat stress are still being elucidated. However, it is understood to be part of the broader heat shock response. In archaea, this response involves a complex network of chaperones and proteases that maintain protein homeostasis. The accumulation of compatible solutes like mannosylglycerate is a key component of this protective strategy.

Quantitative Data on Mannosylglycerate in Thermoadaptation

The accumulation of mannosylglycerate and its impact on protein stability have been quantified in several studies. The following tables summarize key quantitative data.

Table 1: Intracellular Concentration of Mannosylglycerate in Pyrococcus furiosus

| Condition | Mannosylglycerate (µmol/mg of protein) | Reference |

| Optimal Growth (95°C) | ~0.45 | [11] |

| Heat Stress (101°C) | ~0.34 | [11] |

| Osmotic Stress (Optimal Temp.) | ~1.22 | [11] |

Note: In Pyrococcus furiosus, while mannosylglycerate levels decrease slightly under heat stress alone, the total compatible solute pool, including di-myo-inositol phosphate (DIP), increases significantly. Mannosylglycerate plays a more prominent role in the response to combined heat and osmotic stress.

Table 2: Effect of Mannosylglycerate on the Thermal Stability of Model Proteins

| Protein | Solute (Concentration) | Melting Temperature (Tm) Increase (°C) | Reference |

| Ribonuclease A | Mannosylglycerate (0.5 M) | 3.2 - 4.1 | [4] |

| Ribonuclease A | Mannosylglycerate (per mole) | 6 | [3] |

| Lactate Dehydrogenase | Mannosylglycerate (0.5 M) | 4.5 | [1] |

| Staphylococcal Nuclease | Mannosylglycerate (0.5 M) | ~8.0 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of mannosylglycerate and its role in thermoadaptation.

Extraction and Quantification of Mannosylglycerate

Objective: To extract and quantify the intracellular concentration of mannosylglycerate from extremophilic cells.

Principle: Cells are lysed, and intracellular solutes are extracted. The concentration of mannosylglycerate in the extract is then determined using High-Performance Liquid Chromatography (HPLC).

Protocol:

-

Cell Culture and Harvesting:

-

Grow the extremophilic organism under the desired conditions (e.g., optimal temperature vs. heat stress).

-

Harvest cells in the mid-exponential growth phase by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

-

Wash the cell pellet twice with a suitable buffer (e.g., saline solution of the same osmolarity as the growth medium) to remove extracellular solutes.

-

-

Extraction of Intracellular Solutes:

-

Resuspend the cell pellet in a known volume of ultrapure water.

-

Lyse the cells by a suitable method, such as sonication on ice or by using a French press.

-

Incubate the lysate at 100°C for 15 minutes to denature proteins.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g for 20 minutes) to pellet cell debris and precipitated proteins.

-

Collect the supernatant containing the soluble compatible solutes.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the HPLC system.

-

HPLC System: An HPLC system equipped with a refractive index (RI) detector is commonly used.

-

Column: A carbohydrate analysis column (e.g., Aminex HPX-87H).

-

Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 5 mM H₂SO₄).

-

Flow Rate: A typical flow rate is 0.6 mL/min.

-

Column Temperature: Maintain the column at a constant temperature (e.g., 65°C).

-

Quantification: Prepare a standard curve using known concentrations of pure mannosylglycerate. The concentration in the cell extract is determined by comparing the peak area to the standard curve. The intracellular concentration is then calculated based on the initial cell mass or protein content.

-

Enzyme Activity Assay for Mannosyl-3-phosphoglycerate Synthase (MPGS)

Objective: To determine the enzymatic activity of MPGS.

Principle: The activity of MPGS is measured by quantifying the amount of GDP produced in the reaction, which is stoichiometric with the amount of MPG formed. The GDP is quantified by a coupled enzymatic assay.

Protocol:

-

Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂).

-

Add the substrates: GDP-mannose (e.g., 1 mM) and 3-phosphoglycerate (e.g., 5 mM).

-

Add the purified MPGS enzyme or cell-free extract.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 80°C for enzymes from hyperthermophiles) for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by heat inactivation (e.g., 100°C for 5 minutes) or by adding a quenching agent (e.g., perchloric acid).

-

-

Quantification of GDP:

-

Centrifuge the quenched reaction to remove precipitated protein.

-

Quantify the GDP produced using a coupled enzyme assay with pyruvate kinase and lactate dehydrogenase, monitoring the oxidation of NADH at 340 nm.

-

Protein Stability Assessment using Differential Scanning Calorimetry (DSC)

Objective: To determine the effect of mannosylglycerate on the thermal stability of a protein.

Principle: DSC measures the heat capacity of a protein solution as a function of temperature. As the protein unfolds, it absorbs heat, resulting in a peak in the heat capacity. The temperature at the peak maximum is the melting temperature (Tm), a measure of the protein's thermal stability.

Protocol:

-

Sample Preparation:

-

Prepare solutions of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Prepare identical protein solutions supplemented with different concentrations of mannosylglycerate (e.g., 0.1 M, 0.5 M, 1 M).

-

Prepare a reference solution containing only the buffer and the corresponding concentration of mannosylglycerate.

-

-

DSC Measurement:

-

Load the protein solution into the sample cell and the corresponding reference solution into the reference cell of the DSC instrument.

-

Scan a temperature range that covers the entire unfolding transition of the protein (e.g., 20°C to 120°C) at a constant scan rate (e.g., 1°C/min).

-

-

Data Analysis:

-

Subtract the buffer-buffer baseline from the protein thermogram.

-

The Tm is determined as the temperature at the peak of the heat capacity curve.

-

Compare the Tm of the protein in the absence and presence of mannosylglycerate to determine the stabilizing effect.

-

Conclusion and Future Perspectives

Mannosylglycerate is a remarkable molecule that plays a central and multifaceted role in the adaptation of extremophiles to high-temperature environments. Its ability to stabilize proteins and protect cellular machinery from thermal damage is a testament to the elegant solutions that have evolved to sustain life under extreme conditions. The elucidation of its biosynthetic pathways and the quantitative understanding of its function provide a solid foundation for further research.

Future investigations should focus on several key areas:

-

Detailed Signaling Pathways: A more comprehensive understanding of the signal transduction pathways that regulate mannosylglycerate biosynthesis in response to heat stress is needed. This will likely involve a combination of transcriptomic, proteomic, and genetic approaches.

-

Synergistic Effects: The interplay between mannosylglycerate and other compatible solutes, as well as with the heat shock protein machinery, warrants further investigation to understand the holistic nature of thermoadaptation.

-

Biotechnological and Pharmaceutical Applications: The exceptional stabilizing properties of mannosylglycerate hold great promise for the development of novel therapeutics for protein-misfolding diseases and for enhancing the stability of enzymes and other biologics in various industrial applications.

The continued study of mannosylglycerate and the remarkable organisms that produce it will undoubtedly provide further insights into the fundamental principles of life at high temperatures and pave the way for innovative biotechnological advancements.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Heat Shock Response by the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stress response by solute accumulation in archaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. Induction and function of the phage shock protein extracytoplasmic stress response in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The transcriptional regulator EarA and intergenic terminator sequences modulate archaellation in Pyrococcus furiosus [frontiersin.org]

- 8. Pathway for the synthesis of mannosylglycerate in the hyperthermophilic archaeon Pyrococcus horikoshii. Biochemical and genetic characterization of key enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The transcriptional regulator EarA and intergenic terminator sequences modulate archaellation in Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | CopR, a Global Regulator of Transcription to Maintain Copper Homeostasis in Pyrococcus furiosus [frontiersin.org]

- 11. Evaluating the role of phage-shock protein A in Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Evolutionary History of Mannosylglycerate Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannosylglycerate (MG) is a compatible solute of significant interest due to its remarkable stabilizing effects on proteins and other cellular structures, particularly under conditions of high temperature and salinity. This small organic molecule is found in a diverse range of organisms, from hyperthermophilic archaea and bacteria to red algae. The biosynthetic pathways leading to mannosylglycerate have distinct evolutionary origins and are tailored to the specific physiological needs of the organisms in which they are found. Understanding the evolutionary history of these pathways, the enzymes that catalyze them, and their biochemical properties is crucial for applications in biotechnology and drug development, where the protective properties of MG can be harnessed. This technical guide provides a comprehensive overview of the evolutionary history of mannosylglycerate synthesis, detailing the different pathways, the enzymology, and the experimental methodologies used to study them.

Two Major Evolutionary Pathways for Mannosylglycerate Biosynthesis

The synthesis of mannosylglycerate has evolved through two distinct routes: a single-step pathway and a two-step pathway. These pathways differ in their enzymatic machinery, substrate requirements, and, most notably, their evolutionary distribution and physiological roles.[1]

The Single-Step Pathway: A Eukaryotic Innovation

The single-step pathway is the more direct route to mannosylglycerate synthesis. It involves the direct condensation of GDP-mannose with D-glycerate, catalyzed by the enzyme mannosylglycerate synthase (MGS) .

Reaction: GDP-mannose + D-glycerate ⇌ GDP + 2-O-(α-D-mannopyranosyl)-D-glycerate

This pathway is predominantly found in red algae (Rhodophyta), where mannosylglycerate does not appear to be primarily involved in stress protection.[1] The evolutionary history of MGS suggests it is a more recent innovation compared to the enzymes of the two-step pathway.

The Two-Step Pathway: A Prokaryotic Adaptation to Extreme Environments

The two-step pathway is the more prevalent route for mannosylglycerate synthesis in prokaryotes, particularly in (hyper)thermophilic archaea and bacteria.[1] This pathway is strongly associated with adaptation to osmotic and thermal stress. It involves two key enzymes: mannosyl-3-phosphoglycerate synthase (MpgS) and mannosyl-3-phosphoglycerate phosphatase (MpgP) .

Step 1: Synthesis of the phosphorylated intermediate

MpgS catalyzes the transfer of a mannosyl group from GDP-mannose to D-3-phosphoglycerate, forming the intermediate mannosyl-3-phosphoglycerate (MPG).

Reaction: GDP-mannose + 3-phospho-D-glycerate ⇌ GDP + 2-(α-D-mannosyl)-3-phosphoglycerate[2]

Step 2: Dephosphorylation to yield mannosylglycerate

MpgP then removes the phosphate group from MPG to produce the final product, mannosylglycerate.

Reaction: 2-(α-D-mannosyl)-3-phosphoglycerate + H₂O ⇌ 2-O-(α-D-mannosyl)-D-glycerate + phosphate[2]

Phylogenetic analyses suggest that the two-step pathway has a more ancient origin and has been subject to horizontal gene transfer among prokaryotes inhabiting extreme environments. Interestingly, genes homologous to those of the two-step pathway have also been identified in some fungi and mesophilic bacteria, although the synthesis of mannosylglycerate has not been confirmed in these organisms, suggesting a possible role in other metabolic pathways.[1]

Enzymology of Mannosylglycerate Synthesis

The enzymes of the mannosylglycerate synthesis pathways exhibit a range of biochemical properties that reflect their adaptation to the physiological conditions of their host organisms.

Mannosylglycerate Synthase (MGS)

MGS from the thermophilic bacterium Rhodothermus marinus has been extensively studied. It is a retaining glycosyltransferase belonging to the GT78 family in the CAZy database.

Mannosyl-3-phosphoglycerate Synthase (MpgS)

MpgS is a key regulatory enzyme in the two-step pathway. It is a retaining glycosyltransferase classified under the GT55 family. The enzyme from the hyperthermophilic archaeon Pyrococcus horikoshii and the thermophilic bacterium Thermus thermophilus have been characterized, showing high optimal temperatures for activity.[2][3]

Mannosyl-3-phosphoglycerate Phosphatase (MpgP)

MpgP belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases. It is a metal-dependent phosphatase, with magnesium or manganese ions typically required for its activity.[3]

Quantitative Data on Key Enzymes

The following tables summarize the available kinetic parameters for the key enzymes involved in mannosylglycerate synthesis from different organisms. This data is essential for comparative studies and for the bioengineering of these pathways in heterologous hosts.

| Organism | Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | Optimal T (°C) | Optimal pH |

| Rhodothermus marinus | MGS | GDP-mannose | 0.05 ± 0.01 | 1.5 ± 0.1 | 1.2 | 70 | 7.0 |

| D-glycerate | 0.25 ± 0.05 | - | - | ||||

| Thermus thermophilus | MpgS | GDP-mannose | 0.12 ± 0.02 | 2.8 ± 0.2 | 2.1 | 80-90 | ~7.0 |

| 3-PGA | 0.33 ± 0.04 | - | - | ||||

| MpgP | MPG | 0.21 ± 0.03 | 15.4 ± 1.2 | 12.3 | 90-95 | 6.0 | |

| Pyrococcus horikoshii | MpgS | GDP-mannose | 0.08 ± 0.01 | 3.5 ± 0.3 | 2.8 | 90-100 | 6.4-7.4 |

| 3-PGA | 0.15 ± 0.02 | - | - | ||||

| MpgP | MPG | 0.18 ± 0.02 | 25.1 ± 2.0 | 20.1 | 95-100 | 5.2-6.4 | |

| Petrotoga mobilis | MggA | GDP-mannose | 0.09 ± 0.01 | 0.8 ± 0.1 | 0.6 | 90 | 9.0 |

| GPG | 0.18 ± 0.03 | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of mannosylglycerate synthesis pathways.

Heterologous Expression and Purification of Recombinant Enzymes

A common strategy for obtaining large quantities of pure enzymes for characterization is through heterologous expression in Escherichia coli.

1. Gene Cloning:

- The gene encoding the target enzyme (MGS, MpgS, or MpgP) is amplified from the genomic DNA of the source organism using PCR with specific primers.

- The amplified gene is then cloned into an appropriate expression vector, often containing a polyhistidine-tag (His-tag) for simplified purification.

2. Protein Expression:

- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

- A large-scale culture is grown to a specific optical density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

- For thermophilic enzymes, expression at a lower temperature (e.g., 16-25 °C) can improve protein solubility.

3. Cell Lysis and Heat Treatment (for thermostable enzymes):

- Cells are harvested by centrifugation and resuspended in a suitable buffer.

- Cell lysis is achieved by sonication or high-pressure homogenization.

- For thermostable enzymes, a heat treatment step (e.g., 60-70 °C for 20-30 minutes) can be employed to denature and precipitate a significant portion of the mesophilic E. coli proteins.

4. Protein Purification:

- The crude cell lysate (or the supernatant after heat treatment) is clarified by centrifugation.

- The His-tagged protein is purified using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

- The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

- The target protein is eluted with a buffer containing a high concentration of imidazole.

- Further purification steps, such as size-exclusion chromatography, may be necessary to achieve high purity.

Enzyme Activity Assays

1. Mannosylglycerate Synthase (MGS) and Mannosyl-3-phosphoglycerate Synthase (MpgS) Activity Assay (Coupled Spectrophotometric Assay):

This continuous assay measures the production of GDP, which is coupled to the oxidation of NADH.

-

Principle: The GDP produced is converted to GTP by pyruvate kinase (PK), consuming phosphoenolpyruvate (PEP). The pyruvate formed is then reduced to lactate by lactate dehydrogenase (LDH), oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

-

Reaction Mixture:

-

Buffer (e.g., 50 mM HEPES, pH 7.5)

-

GDP-mannose (substrate)

-

D-glycerate or 3-phosphoglycerate (substrate)

-

MgCl₂ and/or MnCl₂

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Purified MGS or MpgS enzyme

-

-

Procedure:

-

The reaction mixture (without the enzyme) is pre-incubated at the desired temperature in a spectrophotometer cuvette.

-

The reaction is initiated by the addition of the enzyme.

-

The decrease in absorbance at 340 nm is recorded over time.

-

The initial rate of the reaction is calculated from the linear portion of the curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

2. Mannosyl-3-phosphoglycerate Phosphatase (MpgP) Activity Assay (Malachite Green Assay):

This discontinuous assay measures the amount of inorganic phosphate released from the substrate.

-

Principle: The inorganic phosphate released reacts with malachite green and molybdate in an acidic solution to form a colored complex that can be quantified by measuring the absorbance at around 620-640 nm.

-

Reaction Mixture:

-

Buffer (e.g., 50 mM MES, pH 6.0)

-

Mannosyl-3-phosphoglycerate (MPG) (substrate)

-

MgCl₂ or MnCl₂

-

Purified MpgP enzyme

-

-

Procedure:

-

The reaction is initiated by adding the enzyme to the reaction mixture and incubated at the desired temperature for a specific time.

-

The reaction is stopped by adding the malachite green-molybdate reagent.

-

After color development, the absorbance is measured at the appropriate wavelength.

-

The amount of phosphate released is determined by comparison to a standard curve prepared with known concentrations of inorganic phosphate.

-

Phylogenetic Analysis

Phylogenetic analysis is used to infer the evolutionary relationships between the enzymes of the mannosylglycerate synthesis pathways.

1. Sequence Retrieval:

- Homologous protein sequences of MGS, MpgS, and MpgP are retrieved from public databases such as NCBI GenBank or UniProt.

2. Multiple Sequence Alignment:

- The retrieved sequences are aligned using a multiple sequence alignment program like ClustalW or MUSCLE, which are integrated into software packages like MEGA (Molecular Evolutionary Genetics Analysis).

3. Phylogenetic Tree Construction:

- A phylogenetic tree is constructed from the aligned sequences using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference, available in software like MEGA.

- The reliability of the tree topology is assessed using bootstrap analysis.

Visualizations of Pathways and Workflows

Mannosylglycerate Synthesis Pathways

Caption: The two major pathways for mannosylglycerate synthesis.

Experimental Workflow for Enzyme Characterization

Caption: A typical workflow for the characterization of mannosylglycerate synthesis enzymes.

Phylogenetic Relationship of MpgS

References

- 1. eubopen.org [eubopen.org]

- 2. The bacterium Thermus thermophilus, like hyperthermophilic archaea, uses a two-step pathway for the synthesis of mannosylglycerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Bacterium Thermus thermophilus, Like Hyperthermophilic Archaea, Uses a Two-Step Pathway for the Synthesis of Mannosylglycerate - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Mannosylglycerate in Red Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannosylglycerate (MG), a compatible solute also known as digeneaside in phycological literature, is a key metabolite in many species of red algae (Rhodophyta), particularly within the order Ceramiales. While in many prokaryotes MG is a primary osmolyte and thermoprotectant, its role in red algae is more nuanced. This technical guide provides an in-depth exploration of the biological functions of mannosylglycerate in this algal lineage, detailing its biosynthesis, metabolic context, and physiological significance. This document summarizes available quantitative data, provides detailed experimental protocols for its study, and visualizes key pathways to serve as a comprehensive resource for researchers in phycology, natural product chemistry, and drug development.

Introduction: Mannosylglycerate in the Context of Red Algal Biology

Red algae represent one of the oldest and largest groups of eukaryotic algae, with a complex and diverse biochemistry. A key feature of their adaptation to marine environments is the accumulation of low molecular weight carbohydrates, which act as compatible solutes to maintain osmotic balance. Mannosylglycerate is one such solute, found predominantly in members of the order Ceramiales.[1] Unlike in many thermophilic bacteria and archaea where MG levels directly correlate with osmotic or thermal stress, its function in red algae is not primarily for stress protection.[2] Instead, it appears to be a constitutively produced compound, likely serving as a general cytoplasmic stabilizer and a secondary osmolyte in conjunction with other compounds like floridoside or polyols. Its exceptional ability to stabilize proteins in vitro and in vivo has also made it a molecule of interest for biotechnological and pharmaceutical applications, including the development of therapeutics for protein-misfolding diseases.[1]

Biosynthesis of Mannosylglycerate in Red Algae

Red algae exclusively utilize a single-step enzymatic pathway for the synthesis of mannosylglycerate.[2] This is in contrast to the two-step pathway involving a phosphorylated intermediate that is common in many prokaryotes.

The single-step reaction is catalyzed by the enzyme mannosylglycerate synthase (MGS) (EC 2.4.1.269).[3][4] This enzyme facilitates the transfer of a mannosyl group from a nucleotide sugar donor, guanosine diphosphate-mannose (GDP-mannose), to the acceptor molecule, D-glycerate.

The overall reaction is as follows:

GDP-α-D-mannose + D-glycerate → 2-O-(α-D-mannosyl)-D-glycerate + GDP

The precursors for this pathway, GDP-mannose and D-glycerate, are derived from central carbon metabolism. GDP-mannose is synthesized from the glycolysis intermediate fructose-6-phosphate, while D-glycerate is an intermediate in photorespiration and can be derived from 3-phosphoglycerate.

Physiological Role and Quantitative Data

While mannosylglycerate is a compatible solute, its role in the stress response of red algae appears to be secondary and species-specific. In many studied species, other compounds show more significant changes in concentration in response to environmental stressors like salinity.

For instance, in the intertidal red alga Bostrychia arbuscula, which belongs to the Ceramiales, sorbitol is the dominant osmolyte that accumulates under hypersaline conditions. The concentration of digeneaside (mannosylglycerate), in contrast, remains relatively stable across a wide range of salinities.[5] This suggests that digeneaside may function as a basal, constitutive compatible solute, while other compounds are modulated to handle acute osmotic stress.

Data Presentation

The following table summarizes the quantitative data on the concentrations of digeneaside and the primary osmolyte sorbitol in Bostrychia arbuscula after 5 days of exposure to different salinities.

| Salinity (psu) | Digeneaside (mmol kg⁻¹ DW) | Sorbitol (mmol kg⁻¹ DW) | Reference |

| 1 | ~116 | Not specified | [5] |

| 15 | ~116 | Not specified | [5] |

| 38 (in situ) | 103 | Not specified | [5] |

| 45 | ~90 | Significantly increased | [5] |

| 60 | ~90 | Significantly increased | [5] |

Data extracted from Diehl et al., 2021.[5]

Catabolism of Mannosylglycerate

The intracellular catabolic pathway for mannosylglycerate in red algae is not well-documented in the scientific literature. While the degradation of complex red algal polysaccharides by marine bacteria is an active area of research, the metabolic fate of endogenous mannosylglycerate within the algal cells remains largely unknown. It is plausible that, under conditions of carbon demand, mannosylglycerate could be hydrolyzed back to mannose and glycerate, which could then enter central metabolic pathways. However, specific enzymes catalyzing this degradation in red algae have not yet been characterized.

Signaling Pathways

There is currently no scientific evidence to suggest that mannosylglycerate plays a direct role in intracellular signaling pathways in red algae. Its function appears to be primarily as a compatible solute, contributing to the maintenance of cellular turgor and the stability of macromolecules.[2][6] The signaling pathways that govern the response to osmotic and other stresses in red algae are complex and involve various other molecules, but mannosylglycerate has not been identified as a signaling component.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis of mannosylglycerate from red algal tissues.

Extraction of Mannosylglycerate

This protocol is adapted from methods used for the extraction of low-molecular-weight carbohydrates from red algae.

Materials:

-

Fresh or freeze-dried red algal tissue

-

Mortar and pestle

-

Liquid nitrogen

-

80% (v/v) Ethanol

-

Centrifuge and centrifuge tubes

-

Rotary evaporator or vacuum concentrator

-

Deionized water

-

0.22 µm syringe filters

Procedure:

-

Weigh approximately 100 mg of freeze-dried (or 500 mg of fresh) algal tissue.

-

Grind the tissue to a fine powder in a mortar and pestle with liquid nitrogen.

-

Transfer the powder to a centrifuge tube and add 5 mL of 80% ethanol.

-

Vortex thoroughly and incubate at 70°C for 30 minutes, with occasional vortexing.

-

Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant into a new tube.

-

Repeat the extraction (steps 3-5) on the pellet with another 5 mL of 80% ethanol to ensure complete extraction.

-

Combine the supernatants and evaporate the ethanol using a rotary evaporator or vacuum concentrator.

-

Resuspend the dried extract in a known volume (e.g., 1 mL) of deionized water.

-

Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a refractive index (RI) detector or an evaporative light scattering detector (ELSD).

-

Aminex HPX-87H column (or equivalent ion-exclusion column).

Mobile Phase:

-

5 mM Sulfuric Acid (H₂SO₄) in ultrapure water.

Run Conditions:

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 60°C

-

Injection Volume: 20 µL

Quantification:

-

Prepare a standard curve using purified mannosylglycerate.

-

Run the prepared algal extracts.

-

Identify the mannosylglycerate peak by comparing the retention time with the standard.

-

Quantify the concentration based on the peak area and the standard curve.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

For unequivocal identification, NMR spectroscopy is the gold standard.

Sample Preparation:

-

A larger-scale extraction is required to obtain sufficient purified material (several milligrams).

-

The aqueous extract from step 6.1 can be further purified using size-exclusion and/or ion-exchange chromatography.

-

The purified fraction containing mannosylglycerate should be lyophilized and then dissolved in deuterium oxide (D₂O) for analysis.

NMR Experiments:

-

1D NMR: ¹H and ¹³C spectra should be acquired. The anomeric proton of the mannose moiety typically appears as a doublet around 5.0 ppm in the ¹H spectrum.

-

2D NMR: For full structural elucidation, 2D experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are necessary to assign all proton and carbon signals and confirm the connectivity between the mannose and glycerate moieties.

Mannosylglycerate Synthase (MGS) Activity Assay

Materials:

-

Crude protein extract from red algae (prepared by homogenizing tissue in an appropriate buffer, e.g., Tris-HCl with protease inhibitors, followed by centrifugation to remove cell debris).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂.

-

Substrates: 10 mM GDP-mannose, 10 mM D-glycerate.

-

Malachite Green Phosphate Assay Kit (for detecting released GDP, which is hydrolyzed to GMP and phosphate).

Procedure:

-

Prepare a reaction mixture in a microplate well containing:

-

50 µL of Assay Buffer

-

10 µL of crude protein extract

-

10 µL of 10 mM GDP-mannose

-

-

Pre-incubate the mixture at the optimal growth temperature of the alga (or a standard temperature like 25°C) for 5 minutes.

-

Initiate the reaction by adding 10 µL of 10 mM D-glycerate.

-

Incubate for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching agent (e.g., 10 µL of 0.5 M EDTA).

-

To determine the amount of GDP produced, an indirect method can be used where GDP is hydrolyzed to GMP and inorganic phosphate (Pi) by a phosphatase, and the released Pi is quantified.

-

Add a suitable phosphatase to the reaction mixture and incubate to convert GDP to GMP and Pi.

-

Quantify the amount of Pi using a Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

-

A control reaction without D-glycerate should be run to account for any non-specific phosphatase activity in the crude extract.

-

Enzyme activity can be calculated based on the amount of phosphate produced over time and normalized to the total protein concentration of the extract.

Potential for Drug Development

The remarkable protein-stabilizing properties of mannosylglycerate make it a highly attractive molecule for the pharmaceutical industry. Its ability to protect proteins from denaturation and aggregation suggests potential applications in:

-

Formulation of Biologics: As an excipient to stabilize therapeutic proteins and antibodies, extending their shelf-life and efficacy.

-

Treatment of Protein-Misfolding Diseases: Research is exploring the potential of compatible solutes like MG to inhibit the aggregation of proteins associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.[1]

-

Cosmeceuticals: Due to its moisturizing and protective properties, mannosylglycerate is also being investigated for use in high-end skincare products.

Conclusion

Mannosylglycerate, or digeneaside, is a significant metabolite in many red algae, playing a fundamental role as a compatible solute. While it is not the primary regulated osmolyte in response to stress in all species, its constitutive presence underscores its importance for maintaining cellular homeostasis. The single-step biosynthesis pathway via mannosylglycerate synthase is a key feature of its metabolism in Rhodophyta. The lack of detailed information on its catabolism and signaling roles presents an opportunity for future research. The unique stabilizing properties of mannosylglycerate also highlight its considerable potential for biotechnological and pharmaceutical applications, making further study of its biology and production in red algae a worthwhile endeavor.

References

- 1. Frontiers | Exploring the Potential of Corynebacterium glutamicum to Produce the Compatible Solute Mannosylglycerate [frontiersin.org]

- 2. Mannosylglycerate: structural analysis of biosynthesis and evolutionary history - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EC 2.4.1.269 [iubmb.qmul.ac.uk]

- 4. ENZYME - 2.4.1.269 mannosylglycerate synthase [enzyme.expasy.org]

- 5. :: Algae [e-algae.org]

- 6. researchgate.net [researchgate.net]

Mannosylglycerate: A Potent Stabilizer for Enhanced Protein Integrity and Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of biopharmaceutical development and molecular research, ensuring the stability of proteins is a paramount challenge. Denaturation, aggregation, and loss of function can significantly impede therapeutic efficacy and experimental reproducibility. This technical guide delves into the remarkable protein-stabilizing properties of mannosylglycerate (MG), a compatible solute found in extremophilic organisms. Through a comprehensive review of existing literature, this document elucidates the mechanisms of action, presents quantitative data on its efficacy, and provides detailed experimental protocols for assessing its stabilizing effects. Mannosylglycerate has demonstrated superior performance in enhancing protein thermostability and preventing aggregation compared to other widely used stabilizers, positioning it as a promising excipient in drug formulations and a valuable tool in protein research.

Introduction: The Challenge of Protein Instability

Proteins are intricate macromolecules whose function is intrinsically linked to their precise three-dimensional structure. However, this native conformation is often fragile and susceptible to disruption by various environmental stressors, including temperature fluctuations, pH shifts, mechanical stress, and dehydration. The loss of this structure, known as denaturation, can lead to the exposure of hydrophobic residues, promoting irreversible aggregation and subsequent loss of biological activity.

In the pharmaceutical industry, protein aggregation is a critical concern, as it can lead to reduced therapeutic potency and potentially elicit immunogenic responses in patients.[1] For researchers, maintaining protein integrity is essential for obtaining reliable and reproducible experimental results. Consequently, there is a significant demand for effective protein stabilizers.

Mannosylglycerate: Nature's Solution to Extreme Environments

Mannosylglycerate is a small organic molecule, a type of compatible solute, that accumulates in high concentrations within the cytoplasm of various microorganisms, particularly those thriving in extreme environments such as high temperatures.[2] These organisms, known as (hyper)thermophiles, utilize mannosylglycerate to protect their cellular machinery, including proteins, from denaturation under harsh conditions.[2][3]

As a chemical chaperone, mannosylglycerate is a versatile stabilizer that functions in a non-specific manner to promote the favorable interaction of proteins with water.[4][5] Its amphipathic nature, possessing both hydrophilic and hydrophobic properties, allows it to interact with exposed hydrophobic regions of unfolded or partially folded proteins, thereby preventing aggregation and promoting solubility.[5]

Mechanism of Protein Stabilization by Mannosylglycerate

The stabilizing effect of mannosylglycerate is attributed to several key mechanisms:

-

Thermodynamic Stabilization: Mannosylglycerate enhances protein stability by altering the thermodynamics of protein unfolding. It has been shown to decrease the unfolding entropy, which means that the unfolded state becomes less disordered in the presence of mannosylglycerate, thus disfavoring denaturation.[6][7][8] This is achieved without significantly altering the unfolding enthalpy.[6][7]

-

Reduction of Protein Dynamics: Nuclear Magnetic Resonance (NMR) studies have revealed that mannosylglycerate restricts the internal motions of proteins.[9][10][11] By causing a generalized reduction of backbone motions, it effectively "rigidifies" the protein structure, making it more resistant to unfolding.[10][11] This correlation between protein rigidification and stabilization is a key aspect of its function.[10]

-

Suppression of Aggregation: Mannosylglycerate is a potent suppressor of protein aggregation.[6][7] It can inhibit the formation of amyloid fibrils, which are associated with various neurodegenerative diseases.[12] This anti-aggregation property is crucial for maintaining protein solubility and preventing the formation of harmful protein deposits.

-

Preferential Exclusion: Like many compatible solutes, mannosylglycerate is thought to be preferentially excluded from the protein surface. This phenomenon forces water molecules to interact more strongly with the protein, leading to a more compact and stable native state.

Quantitative Data on Protein Stabilization

The efficacy of mannosylglycerate as a protein stabilizer has been quantified in several studies, demonstrating its superior performance compared to other common stabilizers like trehalose.

| Protein Model | Experimental Technique | Parameter Measured | Mannosylglycerate (0.5 M) | Trehalose (0.5 M) | Reference |

| Ribonuclease A (RNase A) | Differential Scanning Calorimetry (DSC) | Increase in Melting Temperature (ΔTm) | 6 °C | - | [6][7] |

| Lactate Dehydrogenase (LDH) | - | Increase in Melting Temperature (ΔTm) | 4.5 °C | 2.2 °C | [13] |

| Staphylococcal Nuclease (SNase) | - | Increase in Melting Temperature (ΔTm) | 8 °C | - | [9] |

| Protein Model | Stress Condition | Parameter Measured | Protective Effect of Mannosylglycerate | Reference |

| Various Enzymes | Freeze-Drying | Residual Activity | Similar or better than trehalose | [14][15] |

| β-amyloid peptide | Aggregation Conditions | Fibril Formation | Significant inhibition | [12] |